5-(3,5-Dimethylphenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-10(2)7-12(6-9)11-3-4-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSCCTXHONDMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CN=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(3,5-Dimethylphenyl)pyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with 3,5-dimethylphenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent mixture of water and 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,5-Dimethylphenyl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: Pyridine derivatives are used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agrochemicals: The compound can be used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
This compound
- Substituents : Two methyl groups at the 3,5-positions of the phenyl ring.
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring and enhancing lipophilicity.
- Bioactivity : Demonstrates potent PET inhibition (IC50 ~10 µM) in spinach chloroplasts, likely due to optimal orientation in the photosystem II binding pocket .
5-(2,5-Dimethoxyphenyl)pyridin-2-amine
- Substituents : Methoxy groups at the 2,5-positions of the phenyl ring .
- Electronic Effects : Methoxy groups are electron-withdrawing via resonance, reducing electron density and lipophilicity compared to methyl substituents.
- Bioactivity: Limited data on PET inhibition, but methoxy groups may favor interactions with polar biological targets (e.g., enzymes or DNA).
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide
- Substituents : Fluorine atoms at the 3,5-positions of the phenyl ring .
- Electronic Effects : Fluorine is strongly electron-withdrawing, increasing electrophilicity and altering binding affinity.
- Bioactivity : Comparable PET inhibition (IC50 ~10 µM) to the dimethylphenyl analog, highlighting the importance of substituent position over electronic effects in this context .
Thiadiazole Derivatives
- Example : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine .
- Structural Features : Incorporation of a thiadiazole ring and a methylsulfanyl group enhances planarity and stabilizes intramolecular C–H⋯S hydrogen bonds.
- Bioactivity : Thiadiazole derivatives are associated with antimicrobial and anticancer activity, though specific data for this compound are unreported .
Indazole Derivatives
- Example : (E)-5-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)pyridin-2-amine .
- Bioactivity : Shows anticancer activity in MTT assays, likely due to ROS generation and apoptosis induction .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup>logP values estimated using fragment-based methods.
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Substituent Position : Meta-substitution (3,5-) on the phenyl ring optimizes PET inhibition, as seen in this compound and its carboxamide analogs . Para-substitution (e.g., 2,5-dimethoxy) may reduce steric compatibility with target binding sites.
- Lipophilicity : Methyl groups enhance membrane permeability, critical for chloroplast penetration in PET inhibitors. Methoxy or polar groups (e.g., in indazole derivatives) may limit bioavailability but improve solubility .
- Electron Effects : While associates electron-withdrawing groups with PET inhibition, the dimethylphenyl analog’s activity suggests that substituent position and lipophilicity can compensate for electron-donating effects .
Q & A
Basic: Synthesis and Characterization
Q: What are the common synthetic routes for 5-(3,5-Dimethylphenyl)pyridin-2-amine, and how are intermediates characterized? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridin-2-amine derivatives are often prepared by reacting substituted pyridyl amines with aromatic aldehydes under reflux conditions using solvents like ethanol or DMF. Key intermediates (e.g., imines) are characterized using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Elemental analysis ensures purity .
Basic: Biological Activity Assessment
Q: How are the antibacterial properties of this compound evaluated in academic research? A: Antibacterial screening involves minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is correlated with QSAR parameters such as log P (lipophilicity) and steric factors (e.g., molar refractivity), calculated using software like MOE. Dose-response curves and statistical validation (e.g., r² > 0.85) ensure reliability .
Advanced: Resolving Data Contradictions in Biological Assays
Q: How can contradictory results in biological activity across studies be systematically addressed? A: Contradictions often arise from variations in assay conditions (e.g., pH, bacterial strain variability). Use factorial experimental design to test multiple parameters (temperature, solvent, concentration) simultaneously. For example, a 2³ factorial design can isolate critical factors affecting MIC values. Statistical tools like ANOVA validate significance, while cross-laboratory replication minimizes bias .
Advanced: Synthetic Yield Optimization
Q: What methodologies improve the yield and purity of this compound during scale-up? A: Optimize reaction parameters via Design of Experiments (DOE) . For instance, varying catalyst loading (e.g., Pd/C), temperature (80–120°C), and reaction time (12–24 hrs) can maximize yield. Purification techniques like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhance purity. Monitor by HPLC to ensure >95% purity .
Basic: Safety and Handling Protocols
Q: What safety precautions are recommended for handling this compound in laboratory settings? A: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. While no specific GHS hazards are reported for similar pyridin-2-amine derivatives, treat all intermediates as potentially toxic. Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .
Advanced: Computational Modeling for Activity Prediction
Q: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity? A: Use MOE or Schrödinger Suite to compute descriptors like log P, polar surface area, and H-bond donor/acceptor counts. Train models on existing antibacterial data to predict activity for novel analogs. Validate via leave-one-out cross-validation and external test sets. For example, a QSAR equation with r² = 0.92 for log P highlights lipophilicity as critical for membrane penetration .
Basic: Analytical Method Validation
Q: What analytical methods validate the identity and purity of this compound? A: High-resolution mass spectrometry (HR-MS) confirms molecular weight (±1 ppm). ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Purity is assessed via HPLC-UV (C18 column, acetonitrile/water gradient) with ≥98% peak area .
Advanced: Addressing Spectral Data Discrepancies
Q: How should researchers resolve unexpected signals in NMR or MS data during characterization? A: Compare experimental spectra with simulated data (e.g., ACD/Labs NMR Predictor ). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns. If MS shows adducts (e.g., [M+Na]+), re-analyze in negative ion mode. Contaminants are identified via LC-MS/MS and removed by repeated purification .
Advanced: Metabolic Stability Profiling
Q: What experimental strategies assess the metabolic stability of this compound in drug discovery? A: Use hepatic microsome assays (human/rat) with LC-MS quantification. Incubate the compound with NADPH-regenerating systems at 37°C. Calculate half-life (t½) and intrinsic clearance (Clint). Structural modifications (e.g., fluorination at the 3-position) improve stability by blocking cytochrome P450 oxidation .
Basic: Regulatory Compliance in Cross-Border Collaborations
Q: What regulatory frameworks apply to shipping this compound for international research collaborations? A: Comply with IATA Dangerous Goods Regulations (if hazardous) and CJIS export controls. For non-hazardous derivatives, provide SDS, CAS number, and end-use declarations. Partner institutions must hold valid DEA licenses or equivalent permits for controlled precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
